molecular formula C17H18N4O3S B2921136 N-(4-chloro-2-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide CAS No. 1251670-16-2

N-(4-chloro-2-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No. B2921136
CAS RN: 1251670-16-2
M. Wt: 358.42
InChI Key: SUMPXDYFEBMDEE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as CFMTI, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and thiazoles, which have been extensively studied for their pharmacological properties. In

Scientific Research Applications

Metabolism and Disposition Studies

N-(4-chloro-2-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide has been explored in studies focusing on its metabolism and disposition. For instance, the disposition of SB-649868, a compound with a structure similar to N-(4-chloro-2-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, was studied in humans. This research showed that after oral administration, the primary route of metabolism was via oxidation, with significant elimination through feces and urine (Renzulli et al., 2011).

Anticancer Activity

Research on derivatives of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which are structurally related to N-(4-chloro-2-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide, has shown potential in anticancer applications. These compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antipathogenic Activity

N-(4-chloro-2-fluorophenyl)-4-(2-methyl-1,3-thiazol-4-yl)benzamide and its derivatives have been investigated for their antipathogenic properties. A study on acylthioureas, which share structural similarities, demonstrated significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their biofilm growth capabilities (Limban et al., 2011).

Kinase Inhibition and Anti-Proliferative Activity

The compound and its derivatives have been synthesized and evaluated for their anticancer activity through kinase inhibition and anti-proliferative effects. A study reported the synthesis of N4-(4-fluorophenyl)-N2-substitured-benzo[d]thiazole-2,4-dicarboxamides and their screening against cancer cell lines, revealing varying degrees of anti-proliferative activities (Gaikwad et al., 2019).

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-methyl-3,5-dioxopyridazino[4,5-b][1,4]thiazin-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S/c1-10-5-4-6-12(11(10)2)19-14(22)8-21-17(24)16-13(7-18-21)25-9-15(23)20(16)3/h4-7H,8-9H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUMPXDYFEBMDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C(=O)C3=C(C=N2)SCC(=O)N3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dimethylphenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide

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